Direct Comparison of VEGFR-2 Kinase Inhibitory Potency: VEGFR-2-IN-29 vs. In-Class Analog Compound 6
In a direct head-to-head comparison within the same study, VEGFR-2-IN-29 (Compound 5) demonstrated a VEGFR-2 kinase IC50 of 16.5 nM, which is 4.3-fold less potent than the study's most potent inhibitor, Compound 6 (5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide), which achieved an IC50 of 3.8 nM [1]. This quantitative difference is critical for researchers selecting a tool compound with a specific potency window.
| Evidence Dimension | VEGFR-2 Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 16.5 nM |
| Comparator Or Baseline | Compound 6 (5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide) IC50 = 3.8 nM |
| Quantified Difference | 4.3-fold difference in potency (Compound 6 is more potent) |
| Conditions | In vitro VEGFR-2 kinase inhibition assay |
Why This Matters
This information is essential for scientific selection when a lower-potency probe is desired to avoid complete target saturation or to establish a graded dose-response relationship.
- [1] Yang, Y., Shi, L., Zhou, Y., Li, H. Q., Zhu, Z. W., & Zhu, H. L. (2010). Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6653–6656. DOI: 10.1016/j.bmcl.2010.09.014 View Source
